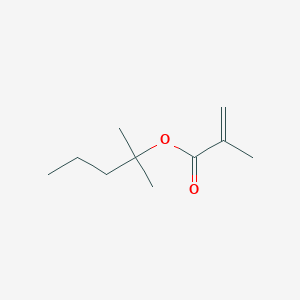

2-Methylpentan-2-yl 2-methylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylpentan-2-yl 2-methylprop-2-enoate is a chemical compound known for its unique properties and wide range of applications. It is a colorless liquid with a fruity odor and is commonly used in industrial applications such as coatings, adhesives, and plastics.

Méthodes De Préparation

2-Methylpentan-2-yl 2-methylprop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of isobornyl alcohol with methacrylic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction typically takes place at a temperature of around 60-70°C for several hours, after which the product is purified using distillation or column chromatography. Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2-Methylpentan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the ester group, forming different derivatives.

Polymerization: As a methacrylate ester, it can undergo polymerization reactions to form polymers used in various applications.

Applications De Recherche Scientifique

2-Methylpentan-2-yl 2-methylprop-2-enoate has numerous scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

Biology: Research studies explore its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical materials.

Industry: It is widely used in the production of plastics, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of 2-Methylpentan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. As a methacrylate ester, it can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and durability to materials. In biological systems, its potential antimicrobial properties may involve disrupting cell membranes or interfering with essential metabolic processes.

Comparaison Avec Des Composés Similaires

2-Methylpentan-2-yl 2-methylprop-2-enoate can be compared with other similar compounds, such as:

Isobornyl methacrylate: Similar in structure and used in similar applications, but may have different physical properties.

Geranyl methacrylate: Another methacrylate ester with similar uses but different molecular structure.

2-Phenylpropan-2-yl 2-methylprop-2-enoate: A compound with similar functional groups but different aromatic properties

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Activité Biologique

2-Methylpentan-2-yl 2-methylprop-2-enoate, also known as methacrylic acid ester, is a chemical compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal properties, and potential applications in medicine and industry.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₈O₂

- CAS Number : 100472-88-6

- Physical State : Colorless liquid with a fruity odor

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. Its mechanism of action is primarily linked to its structural properties as a methacrylate ester, allowing it to interact with biological membranes and metabolic pathways.

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of this compound against various bacteria and fungi highlights its potential as a therapeutic agent.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The compound integrates into microbial membranes, altering their permeability.

- Metabolic Interference : It may inhibit essential metabolic processes by targeting specific enzymes or pathways within the microorganisms.

Case Study 1: Antifungal Activity

In a controlled laboratory study, the antifungal efficacy of this compound was evaluated against Candida albicans. The results indicated a significant reduction in fungal viability at concentrations as low as 0.5 mg/mL. The study concluded that the compound could be developed into an effective antifungal treatment.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of the compound against Staphylococcus aureus. The findings revealed that at a concentration of 1 mg/mL, the compound inhibited bacterial growth by more than 75%. This suggests potential applications in wound care formulations where bacterial infection is a concern.

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : Development of new antimicrobial agents.

- Biomedical Materials : Use in coatings for medical devices to prevent microbial colonization.

- Industrial Applications : Utilization in coatings and adhesives where antimicrobial properties are beneficial.

Propriétés

IUPAC Name |

2-methylpentan-2-yl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6-7-10(4,5)12-9(11)8(2)3/h2,6-7H2,1,3-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPLLDNZLGAXQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)OC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.